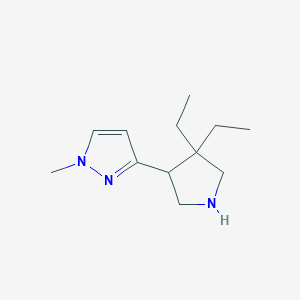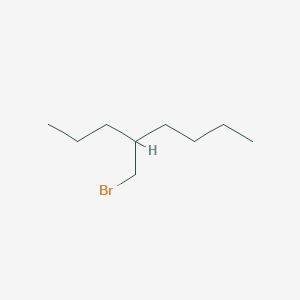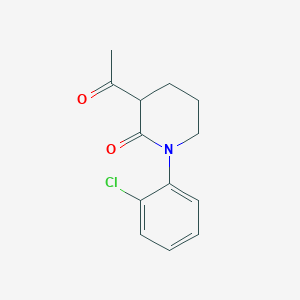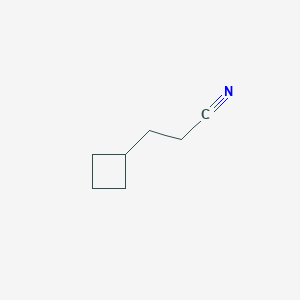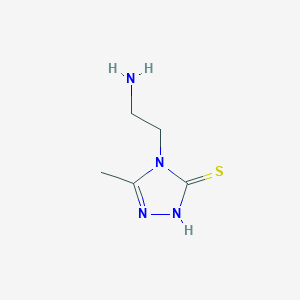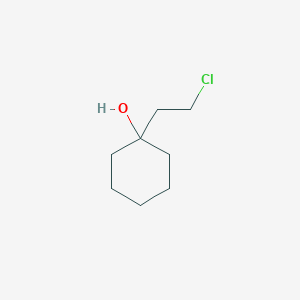
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry . Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature controls . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral and antimicrobial properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways . It binds to specific receptors and enzymes, modulating their activity and leading to various biological effects . For example, its anti-inflammatory effects may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-hydroxy-1-methyl-2-propylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-3-4-11-12(13(16)17)9-7-8(15)5-6-10(9)14(11)2/h5-7,15H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
IXRWMFMMQKUFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


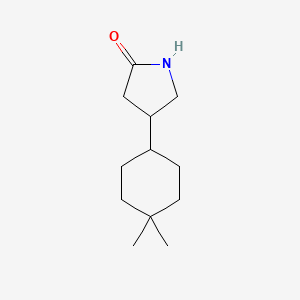
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13205009.png)
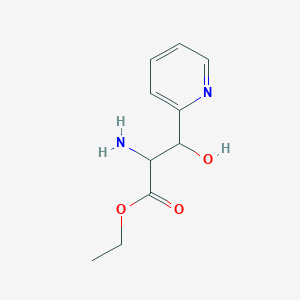
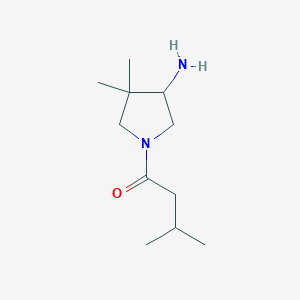
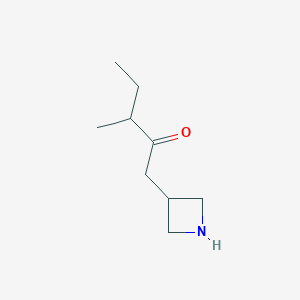
![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13205023.png)
